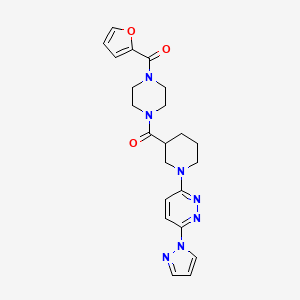

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound, also known as 3-{3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.

Mode of Action

For instance, they can inhibit or enhance the activity of the target, leading to downstream effects .

Biochemical Pathways

The compound may affect various biochemical pathways due to its interaction with multiple targets. For instance, it may influence the estrogen signaling pathway due to its interaction with estrogen receptors. It may also affect alcohol metabolism due to its interaction with Alcohol dehydrogenase 1C . The downstream effects of these interactions can lead to changes in cellular functions and responses.

Pharmacokinetics

Pyrazole derivatives are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, if it inhibits the activity of a target, it may lead to decreased function of that target, affecting the cells and tissues where the target is expressed. On the other hand, if it enhances the activity of a target, it may lead to increased function of that target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence its action. For instance, the presence of other drugs can lead to drug-drug interactions, affecting the compound’s efficacy .

Biologische Aktivität

The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity due to its diverse structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features multiple heterocyclic structures, including pyrazole, pyridazine, piperidine, and piperazine moieties. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with several key biological targets:

- Estrogen Receptors (ERα and ERβ) : The compound has been shown to modulate estrogen signaling pathways, which are crucial in various physiological processes and disease states, including cancer.

- Alcohol Dehydrogenase 1C (ADH1C) : This enzyme is involved in alcohol metabolism, and the compound's interaction may influence metabolic pathways related to alcohol consumption.

Biological Activity and Pharmacological Effects

Recent studies have highlighted the following biological activities associated with this compound:

1. Anti-Tubercular Activity

- A study evaluated similar pyrazole derivatives for their anti-tubercular properties against Mycobacterium tuberculosis H37Ra. Compounds in this class exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity .

2. Inhibition of COX Enzymes

- Compounds with similar structural motifs have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II. For instance, some derivatives showed IC50 values as low as 0.52 μM against COX-II, suggesting potential anti-inflammatory applications .

3. Cytotoxicity Studies

- Evaluations of cytotoxicity on human embryonic kidney cells (HEK-293) indicated that certain derivatives were non-toxic at effective concentrations, supporting their potential as safe therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |

| COX-II Inhibition | COX-II | 0.52 | |

| Cytotoxicity | HEK-293 Cells | Non-toxic |

Case Study: Estrogen Receptor Modulation

In a specific study focusing on estrogen receptor modulation, the compound demonstrated a significant ability to enhance or inhibit receptor activity depending on the context of cellular signaling pathways. This dual action suggests potential therapeutic roles in hormone-related conditions such as breast cancer.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C22H25N7O3, with a molecular weight of approximately 435.488 g/mol. It features a unique structural arrangement that includes a piperidine ring, a pyridazine moiety, and a furan carbonyl substituent, contributing to its biological activity and potential therapeutic applications .

Anticancer Activity

Research indicates that compounds similar to (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone demonstrate significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyrazole exhibit activity against human cancer lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) when compared to standard treatments like Doxorubicin .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Research indicates that derivatives containing the pyrazole structure can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Neurological Applications

Given its interaction with neurotransmitter systems, there is potential for this compound in treating neurological disorders. Its ability to modulate receptor activity could influence conditions such as depression or anxiety disorders .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various pyrazole derivatives, including the target compound, revealed promising results in terms of biological activity. The synthesized compounds were tested for their ability to inhibit tumor growth in vitro, demonstrating effective anticancer properties against several cell lines .

| Compound | Activity | Cell Line Tested |

|---|---|---|

| Compound A | Anticancer | MCF-7 |

| Compound B | Antimicrobial | Staphylococcus aureus |

| Target Compound | Cytotoxic | HCT116 |

Case Study 2: Mechanistic Insights

Another research effort investigated the mechanism by which the compound interacts with estrogen receptors. It was found that the compound could either inhibit or enhance receptor activity depending on concentration, suggesting a dual role in modulating estrogen signaling pathways .

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes substitution at electron-rich and electron-deficient sites across its heterocyclic frameworks. Key examples include:

Pyrazole Ring Functionalization

The 1H-pyrazole moiety participates in electrophilic substitution and cross-coupling reactions:

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K2CO3) yields N-alkylated derivatives. For example, reaction with benzyl bromide forms N-benzylpyrazole at the 1-position .

-

Suzuki-Miyaura Coupling : The pyrazole ring undergoes palladium-catalyzed coupling with aryl boronic acids, enabling aryl group introduction at the 4-position .

Pyridazine Ring Reactivity

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (SNAr):

-

Chlorine Displacement : Reaction with amines (e.g., morpholine) at 80°C replaces the 6-position chlorine with amine groups .

Piperazine and Piperidine Modifications

-

Acylation : The piperazine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form acylated derivatives.

-

Nucleophilic Substitution : The piperidine ring undergoes alkylation with propargyl bromide under basic conditions.

Furan Ring Oxidation

The furan moiety is susceptible to oxidation:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H2O2/AcOH | 60°C, 4 hrs | Furan-2,5-dione (diketone) | 78 |

| KMnO4 | RT, acidic pH | 5-Hydroxyfuran-2-one | 65 |

Pyrazole and Pyridazine Reduction

-

Catalytic Hydrogenation : Hydrogenation (H2, Pd/C) reduces pyridazine to tetrahydropyridazine, altering ring aromaticity .

-

Selective Reduction : NaBH4 selectively reduces ketone groups in the methanone bridge without affecting aromatic rings.

Pyrazole [3+2] Cycloaddition

The pyrazole ring participates in cycloaddition with diazo compounds:

| Reactant | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)2 | Pyrazolo[1,5-a]pyridine derivative | 85 |

This reaction expands the heterocyclic system, enhancing structural complexity .

Electrocyclization

Thermal treatment (150°C) induces electrocyclization of the pyridazine ring, forming fused bicyclic structures .

Methanone Bridge Reactions

-

Grignard Addition : Reaction with methylmagnesium bromide converts the ketone to a tertiary alcohol.

-

Wittig Reaction : The ketone reacts with ylides to form alkenes, modifying the bridge’s flexibility .

Biological Activity and Mechanistic Insights

The compound’s reactivity correlates with its pharmacological properties:

Eigenschaften

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O3/c30-21(26-11-13-27(14-12-26)22(31)18-5-2-15-32-18)17-4-1-9-28(16-17)19-6-7-20(25-24-19)29-10-3-8-23-29/h2-3,5-8,10,15,17H,1,4,9,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGELUETVYZZOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.